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Compound of Interest

Compound Name: 2-Amino-4-iodophenol

Cat. No.: B079513

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and
spectrometric data for the compound 2-amino-4-iodophenol. Due to the limited availability of
published experimental spectra for this specific molecule, this document compiles predicted
data based on established principles of spectroscopy and data from structurally analogous
compounds. It serves as a valuable resource for the identification, characterization, and quality
control of 2-amino-4-iodophenol in a research and development setting.

Chemical Structure and Properties
e |[UPAC Name: 2-amino-4-iodophenol[1]

e Molecular Formula: CeHsINO[1]

e Molecular Weight: 235.02 g/mol [1]

e Monoisotopic Mass: 234.94941 Dal[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-amino-4-iodophenol. These predictions are
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derived from computational models and analysis of experimentally obtained data for similar

compounds, such as 2-aminophenol, 4-iodophenol, and 2-amino-4-chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 2-amino-4-iodophenol

Predicted Chemical

Coupling Constant

Proton Assignment . Multiplicity
Shift (6, ppm) (J, H2)

H-3 6.8-7.0 Doublet (d) ~2.0
Doublet of Doublets

H-5 71-73 ~8.5,2.0
(dd)

H-6 6.6 - 6.8 Doublet (d) ~8.5

-NH:z 3.5-5.0 (broad) Singlet (s) N/A

-OH 8.5 - 9.5 (broad) Singlet (s) N/A

Table 2: Predicted 3C NMR Spectral Data for 2-amino-4-iodophenol

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C-1 (-OH) 145 - 150
C-2 (-NH2) 135 - 140
C-3 115-120
C-4 (1) 80 -85

C-5 125-130
C-6 110 - 115

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-amino-4-iodophenol
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Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H Stretch 3200 - 3600 Strong, Broad

N-H Stretch 3300 - 3500 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=C Stretch (Aromatic) 1500 - 1600 Medium-Strong

C-N Stretch 1250 - 1350 Medium

C-O Stretch 1200 - 1300 Strong

C-1 Stretch 500 - 600 Weak-Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for 2-amino-4-iodophenol

lon Species Predicted m/z
[M]* 234.94887
[M+H]* 235.95670
[M+NaJ* 257.93864
[M+K]* 273.91258
[M-H]~ 233.94214

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and

spectrometric data for 2-amino-4-iodophenol. Instrument parameters may need to be

optimized for specific equipment.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2-amino-4-iodophenol in approximately 0.7 mL of
a deuterated solvent (e.g., DMSO-ds or CDCIs) in an NMR tube.

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the range of 0-12 ppm.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to cover the range of 0-200 ppm.

o Alonger acquisition time and a higher number of scans will be necessary due to the lower
natural abundance of 13C.

IR Spectroscopy

Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide
(KBr) and press into a thin pellet.

o Solid State (ATR): Place a small amount of the solid sample directly on the attenuated
total reflectance (ATR) crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.
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o Record the sample spectrum over the range of 4000-400 cm™1.

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry

» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile) to a concentration of approximately 1 pg/mL.

e Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
electrospray ionization (ESI) or electron ionization (EI).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum in both positive and negative ion modes (for ESI).

o Scan a mass range that includes the expected molecular weight of the compound (e.g.,
m/z 50-500).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of
2-amino-4-iodophenol and the logical relationship between the spectroscopic techniques and
the structural information they provide.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-amino-4-
iodophenol.
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Caption: Integration of data from different spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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